N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bipyridine moiety and a dichlorophenyl group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst and a suitable base.
Alkylation: The bipyridine intermediate is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the 3-ylmethyl group.
Amidation: The final step involves the reaction of the alkylated bipyridine with 3-(3,4-dichlorophenyl)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The dichlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various substituents on the dichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Studies may focus on its ability to modulate specific biological pathways, offering insights into its use as a treatment for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing catalytic activity, while the dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a single chlorine atom, potentially altering its reactivity and biological activity.
N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-difluorophenyl)propanamide: Fluorine atoms instead of chlorine, which can affect the compound’s electronic properties and interactions.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide is unique due to the combination of its bipyridine and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-5-3-14(12-18(17)22)4-6-19(26)25-13-16-2-1-9-24-20(16)15-7-10-23-11-8-15/h1-3,5,7-12H,4,6,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSGQZDXCOJCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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